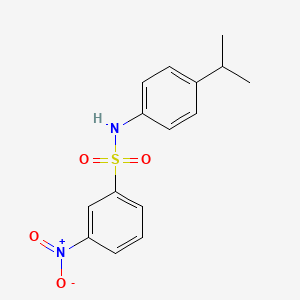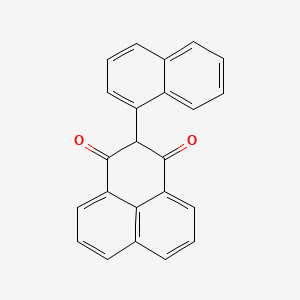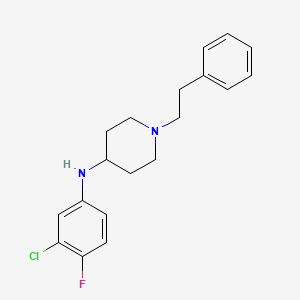
bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate, also known as OCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OCPA is a type of organophosphate compound that has a unique structure and properties, making it a valuable tool for researchers in many different areas.
作用机制
The mechanism of action of bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate involves the inhibition of acetylcholinesterase, an enzyme that plays a critical role in the nervous system by breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate can lead to the accumulation of acetylcholine in the synapse, resulting in overstimulation of the nervous system and potentially leading to adverse effects.
Biochemical and Physiological Effects:
bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate has been shown to have a range of biochemical and physiological effects on living organisms, including changes in neurotransmitter levels, alterations in gene expression, and disruption of cellular signaling pathways. These effects can have significant implications for the health and well-being of organisms exposed to bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate.
实验室实验的优点和局限性
One of the primary advantages of using bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate in lab experiments is its ability to selectively inhibit acetylcholinesterase, making it a useful tool for studying the effects of organophosphate compounds on the nervous system. However, bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate also has limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are many potential future directions for research involving bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate, including the development of new methods for synthesizing and purifying the compound, the investigation of its effects on different types of organisms, and the exploration of its potential applications in fields such as medicine and agriculture. Additionally, further research is needed to better understand the long-term effects of bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate exposure on human health and the environment.
In conclusion, bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate is a valuable tool for scientific research due to its unique structure and properties. Its ability to selectively inhibit acetylcholinesterase makes it a useful tool for studying the effects of organophosphate compounds on the nervous system, and its potential applications in various fields make it an exciting area for future research.
合成方法
The synthesis method of bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate involves the reaction of 4-chloroaniline and 2-methoxyphenol with phosphorus oxychloride in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
Bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate has been extensively studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. One of the most significant applications of bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate is its use as a tool for studying the biochemical and physiological effects of organophosphate compounds on living organisms.
属性
IUPAC Name |
N-bis(4-chlorophenoxy)phosphoryl-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2NO4P/c1-24-19-5-3-2-4-18(19)22-27(23,25-16-10-6-14(20)7-11-16)26-17-12-8-15(21)9-13-17/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEVSZIOSZJVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5162781.png)
![2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5162793.png)
![1-(2-fluorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162803.png)


![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5162821.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5162826.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5162827.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B5162856.png)
![5-{[benzyl(methyl)amino]methyl}-N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5162872.png)


![ethyl 4-[({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5162885.png)
![phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5162893.png)